8-Bromo-7-ethylimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-7-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of a bromine atom and an ethyl group in the structure of this compound enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-ethylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination . One common method includes the use of 2-aminopyridine, ethyl bromide, and a suitable base under reflux conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of environmentally benign solvents and catalysts is also emphasized to minimize ecological impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-ethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
8-Bromo-7-ethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Ethylimidazo[1,2-a]pyridine
- 7-Bromoimidazo[1,2-a]pyridine
- 8-Chloro-7-ethylimidazo[1,2-a]pyridine
Comparison: 8-Bromo-7-ethylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and biological activity compared to its analogs . The bromine atom enhances its potential for substitution reactions, while the ethyl group influences its lipophilicity and overall molecular interactions .
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
8-bromo-7-ethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-3-5-12-6-4-11-9(12)8(7)10/h3-6H,2H2,1H3 |
InChI Key |
IHXAXHOKFFGABD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC=CN2C=C1)Br |
Origin of Product |
United States |
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